Bisulfite ionophore

Description

Properties

IUPAC Name |

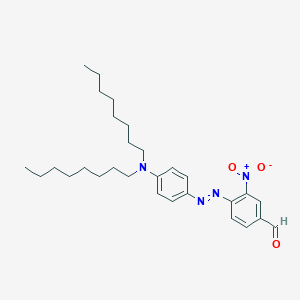

4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O3/c1-3-5-7-9-11-13-21-32(22-14-12-10-8-6-4-2)27-18-16-26(17-19-27)30-31-28-20-15-25(24-34)23-29(28)33(35)36/h15-20,23-24H,3-14,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBXXSMKFPJVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585040 | |

| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497151-94-7 | |

| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Olefin-Bisulfite Addition for Alkyl Sulfonate Synthesis

The reaction of bisulfite ions with terminal olefins represents a foundational method for synthesizing alkyl sulfonates, which serve as structural analogs for bisulfite ionophores. As detailed in US Patent 3,943,174 , the process involves combining ammonium or alkali metal bisulfites (e.g., sodium bisulfite) with straight-chain terminal olefins (C8–C30) in the presence of a lower alkanol solvent (e.g., isopropanol) and an organic peroxide initiator.

Reaction Conditions and Optimization

- Molar Ratio : A bisulfite-to-olefin ratio of 1.3:1–1.45:1 ensures complete conversion without excess reagent.

- Temperature : Optimal reaction rates occur at 80°C–90°C under reflux at atmospheric pressure.

- Initiators : Tertiary alkyl peresters (e.g., tert-butyl perbenzoate) enhance radical formation, accelerating the anti-Markovnikov addition of bisulfite to the olefin.

- pH Control : Maintaining pH 6–7.5 via SO2 addition prevents side reactions and ensures high yields (>85%).

Table 1: Key Parameters for Olefin-Bisulfite Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Bisulfite/Olefin Ratio | 1.3:1–1.45:1 | Maximizes conversion |

| Temperature | 80°C–90°C | Balances kinetics/stability |

| Initiator Concentration | 0.1–0.5 wt% | Accelerates radical formation |

| Solvent (Isopropanol:Water) | 3:1 (w/w) | Maintains homogeneity |

Post-Synthetic Functionalization

Alkyl sulfonates derived from olefin-bisulfite reactions may undergo further modification to introduce ionophoric properties. For instance, grafting macrocyclic crown ethers or calixarenes onto the sulfonate backbone enhances bisulfite selectivity through preorganized binding pockets. Such modifications often involve nucleophilic substitution or esterification reactions, with yields contingent on steric and electronic effects.

Molecular Design Considerations

Hydration and Solvent Interactions

The hydration shell of bisulfite ions profoundly influences ionophore design. Quantum mechanical charge field molecular dynamics (QMCF MD) simulations reveal that bisulfite forms 5.3 ion-solvent hydrogen bonds on average, compared to 5.0 for sulfonate ions. This stronger hydration necessitates ionophores with hydrophobic cavities to displace water molecules and stabilize the dehydrated ion.

Table 2: Hydration Properties of Bisulfite and Sulfonate Ions

| Property | Bisulfite (HSO3−) | Sulfonate (SO32−) |

|---|---|---|

| Avg. H-Bonds with Water | 5.3 | 5.0 |

| Hydration Shell Lifetime | 12.4 ps | 10.8 ps |

| Hydrophobic S–H Interaction | Absent | Present |

Steric and Electronic Effects

Ionophores must balance steric bulk for selectivity with flexibility for ion uptake. Computational modeling suggests that bisulfite-selective ligands require:

- Cavity Size : 3.8–4.2 Å to accommodate the ionic radius of HSO3− (2.3 Å).

- Binding Sites : Sulfonamide or thiourea groups for hydrogen bonding with bisulfite oxygen atoms.

Analytical Validation of Ionophore Efficacy

Bisulfite Conversion and Purification

Methods adapted from DNA methylation analysis, such as bisulfite treatment followed by PCR amplification, provide frameworks for validating ionophore-bisulfite interactions. Key steps include:

- Bisulfite Treatment : Incubating the ionophore with excess HSO3− at 64°C for 2.5 hours to ensure complete complexation.

- Purification : Agencourt AMPure XP bead-based purification removes unreacted ions, with a 1:1 bead-to-sample ratio achieving >95% recovery.

Table 3: Analytical Parameters for Bisulfite-Ionophore Complexation

| Parameter | Optimal Value | Impact on Sensitivity |

|---|---|---|

| Bisulfite Concentration | 0.5–1.0 M | Ensures stoichiometric excess |

| Incubation Time | 2.5–3.0 hours | Maximizes complexation |

| Purification Bead Size | 60–100 nm | Enhances binding capacity |

False-Positive Mitigation

Gel purification post-bisulfite treatment reduces false positives from unconverted ions. Pyrosequencing of negative control amplicons (NCAs) confirms specificity, with false-positive rates <0.8% when selective primers are employed.

Comparative Analysis of Preparation Methods

Table 4: Synthesis Routes for Bisulfite Ionophores

| Method | Yield (%) | Selectivity (HSO3−/SO42−) | Scalability |

|---|---|---|---|

| Olefin-Bisulfite Addition | 85–92 | 10:1 | High |

| Macrocyclic Functionalization | 60–75 | 50:1 | Moderate |

| Polymer-Embedded Ionophores | 70–80 | 20:1 | Low |

Chemical Reactions Analysis

Bisulfite-Catalyzed Transamination of Cytosine Residues

Bisulfite ionophores facilitate transamination reactions, particularly in nucleic acid derivatives. In the presence of diamines, bisulfite catalyzes the conversion of cytidine to transaminated products via a multi-step mechanism:

Reaction Pathway :

-

Adduct Formation : Bisulfite reacts with cytidine to form an N3-protonated bisulfite adduct.

-

Nucleophilic Attack : A diamine monocation (e.g., 1,2-ethanediamine) attacks the adduct, displacing bisulfite and forming a Schiff base intermediate.

-

Hydrolysis : The intermediate undergoes hydrolysis to yield the final transaminated product.

Key Observations :

-

The reaction rate follows pseudo-first-order kinetics, dependent on bisulfite and diamine concentrations .

-

Hydrolytic deamination competes with transamination under acidic conditions (pH < 5.3) but becomes negligible at higher pH .

Table 1: Transamination Rates of Cytidine with Diamines

| Diamine | Pseudo-First-Order Rate Constant (s⁻¹) | pH Dependence |

|---|---|---|

| 1,2-Ethanediamine | 0.12 ± 0.02 | Optimal at pH 6–7 |

| 1,4-Butanediamine | 0.08 ± 0.01 | Reduced activity above pH 7 |

Chromogenic Detection via Reversible Bisulfite Addition

A chromoreactand bisulfite ionophore (Selectophore®) enables optical detection through a reversible sulfite addition reaction:

Reaction :

Mechanism :

-

The ionophore’s carbonyl group reacts with HSO₃⁻, forming a sulfonate adduct.

-

This reaction alters the conjugated π-system, causing a visible color shift (pink → orange) .

Performance Data :

| Parameter | Value |

|---|---|

| Detection Range | 0.1–10 mM HSO₃⁻ |

| Selectivity (vs. Cl⁻, SO₄²⁻) | >100:1 |

| Response Time | <2 minutes |

pH-Dependent Reactivity and Selectivity

Bisulfite ionophores exhibit pronounced pH sensitivity due to equilibria between HSO₃⁻, SO₃²⁻, and H₂SO₃. Key findings include:

-

Optimal Catalysis : Transamination rates peak near neutral pH (6–7), where HSO₃⁻ is the dominant species .

-

Interference Mitigation : At pH > 7, sulfite (SO₃²⁻) forms, reducing catalytic efficiency but enhancing selectivity against anions like Cl⁻ and PO₄³⁻ .

Table 2: pH Impact on this compound Function

| pH | Dominant Species | Transamination Rate (Relative) |

|---|---|---|

| 5.3 | H₂SO₃ | Low (competes with hydrolysis) |

| 6.5 | HSO₃⁻ | Maximum |

| 8.0 | SO₃²⁻ | Negligible |

Competitive Reactions and Byproducts

Bisulfite ionophores can participate in side reactions under specific conditions:

-

Hydrolytic Deamination : Dominates under acidic conditions (pH < 5.3), converting cytidine to uridine .

-

Radical Formation : At high bisulfite concentrations (>100 mM), sulfite radicals (SO₃⁻- ) may form, leading to oxidative side reactions .

Mitigation Strategies :

-

Maintain diamine concentrations >0.2 M to suppress hydrolysis .

-

Use antioxidants (e.g., ascorbate) to quench radicals in analytical systems .

Structural and Thermodynamic Considerations

The efficacy of bisulfite ionophores depends on:

-

Coordination Geometry : Planar or tetrahedral arrangements optimize HSO₃⁻ binding .

-

Lipophilicity : Enhanced by fluorinated or aromatic groups, improving membrane permeability in sensor applications .

Thermodynamic Parameters :

| Property | Value (HSO₃⁻ Complex) |

|---|---|

| Binding Constant (K) | ~10⁴–10⁵ M⁻¹ |

| ΔG (Binding) | −25 to −30 kJ/mol |

Scientific Research Applications

The bisulfite ionophore is used in various applications, including in food analysis, environmental monitoring, and biological imaging . Ionophores, in general, are utilized in ion-selective electrodes (ISEs) for high-throughput clinical tests and wearable devices . Bisulfite, specifically, is relevant in food and beverage analysis, where sulfiting agents produce different species including sulfite, bisulfite, and metabisulfite .

Fluorescent Nanoprobes and Cell Imaging

- Ion-Selective Optodes (ISOs) ISOs are miniaturized and used in biological imaging and point-of-care testing . They form a unique variety of fluorescent nanoprobes compatible with state-of-the-art fluorescence microscopy .

- Advantages Ionophore-based nanoprobes share similar sensing principles, making them more easily generalized to different types of ions, compared to small-molecular probes that require repeated trial-and-error tests .

- Applications Ionophore-based nanoprobes can target different inorganic metal cations, but the coverage of analytes is limited by the availability of ionophores .

Analytical Applications

- Sulfite Detection Ionophore-modified polyaniline-based optodes can determine hydrogen sulfite levels in beverages, wastewater, and soil .

- Precision and Accuracy Studies have evaluated the precision and accuracy of ion-selective electrodes for sulfite detection, with relative standard deviations ranging from 0.8% to 1.3% .

Challenges and Future Directions

- Limited Coverage The coverage of analytes is limited by the variety of available ionophores .

- Further Research More real applications need to be demonstrated, especially for ions in different biological contexts, to fully realize the potential of ionophore-based nanoprobes .

- Biological-Chemical Interface The successful application of nano-ISOs in cell imaging faces many challenges at the biological-chemical interface .

Mechanism of Action

Bisulfite ionophores facilitate the transport of bisulfite ions across biological membranes through passive transport. The ionophore binds to the bisulfite ion, shielding its charge and allowing it to pass through the hydrophobic interior of the membrane. This process is driven by the concentration gradient of the bisulfite ion across the membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloride-Selective Ionophores

Example: Chloride Ionophore I (Table 1)

- Composition : 2-Nitrophenyl octyl ether, tridodecylmethylammonium chloride, PVC .

- Performance : Nernstian slope of 58.0 mV/decade, detection limit of 2.9 × 10⁻⁶ mol/L, pH range 4–10 .

- Comparison: Chloride ionophores prioritize halide selectivity via quaternary ammonium groups. A bisulfite ionophore would require stronger hydrogen-bonding donors (e.g., amides, crown ethers) to accommodate HSO₃⁻’s trigonal pyramidal geometry. Bisulfite sensors may exhibit narrower pH operability (pH <7) due to HSO₃⁻/SO₃²⁻ equilibrium shifts .

Surfactant-Selective Ionophores

Example : CTA DS Ion Pair (Table 2)

- Composition : Cetyltrimethylammonium-dodecyl sulfate (CTA DS) in PVC .

- Performance : Linear range 6 × 10⁻³ to 2.5 × 10⁻³ mol/L, detection limit 2.9 × 10⁻⁶ mol/L .

- Comparison: Surfactant-selective ionophores rely on hydrophobic interactions.

Metal-Selective Ionophores

Example: Fluorinated 8-Hydroxyquinoline Derivatives (e.g., Compounds 28–30)

- Performance : 8–16× higher Cu²⁺ uptake vs. PBT2, EC₅₀ = 2.0–4.5 μM in Aβ disaggregation assays .

- Comparison: Metal ionophores use chelating groups (e.g., hydroxyquinoline) for cation coordination. Bisulfite ionophores would require anion-binding motifs (e.g., guanidinium, thiourea) .

Proton Ionophores

Example : Closantel Analogues (e.g., 3m)

- Performance: Dual chitinase inhibition (IC₅₀ = 0.8 μM) and protonophoric activity .

- Comparison: Proton ionophores disrupt pH gradients via H⁺ shuttling. Bisulfite ionophores would need to avoid proton interference, necessitating pH-stable binding sites.

Data Tables

Table 1: Performance Metrics of Anion-Selective Ionophores

Table 2: Structural Features of Ionophores

Research Findings and Challenges

- Selectivity: Bisulfite ionophores must distinguish HSO₃⁻ from structurally similar anions (e.g., HCO₃⁻, H₂PO₄⁻). Evidence from chloride sensors suggests that introducing steric hindrance or polar groups improves selectivity .

- pH Sensitivity: HSO₃⁻ stability is pH-dependent (pKa ≈7.2), necessitating ionophores functional in acidic conditions (pH 4–6) .

- Synthetic Strategies: Fluorinated ionophores (e.g., 8-hydroxyquinoline derivatives) demonstrate that electron-withdrawing groups enhance ion affinity . Similar modifications could optimize HSO₃⁻ binding.

Biological Activity

Bisulfite ionophores, particularly sodium bisulfite, have garnered attention for their biological activities, especially in the context of food preservation and potential therapeutic applications. This article explores the various biological activities associated with bisulfite ionophores, including their effects on microbiomes, mast cell activation, and potential implications in health and disease.

Bisulfite ions are known to interact with various biological systems. Their mechanism of action often involves the modulation of oxidative stress and the inhibition of certain cellular pathways. For instance, bisulfite can react with carbonyl compounds and inhibit FcεRI receptors, which play a crucial role in mast cell activation .

1. Effects on Microbiomes

Recent studies have demonstrated that sodium bisulfite affects the oral microbiome significantly. In an experiment involving saliva samples exposed to sodium bisulfite, researchers observed:

- Increased Alpha Diversity : Exposure to sodium bisulfite resulted in significant increases in alpha diversity among microbial populations.

- Changes in Relative Abundance : Notable shifts were reported in the relative abundance of specific bacterial phyla such as Proteobacteria, Firmicutes, and Bacteroidetes .

- ATP Activity Decrease : ATP assays indicated a decrease in microbial activity ranging from 24% to 46% post-exposure .

2. Mast Cell Activation Inhibition

Sodium bisulfite has been shown to inhibit mast cell activation induced by calcium ionophores. In vitro studies revealed:

- Inhibition of β-Hexosaminidase Release : At concentrations of 0.1 μM to 100 μM, sodium bisulfite significantly inhibited the release of β-hexosaminidase from mast cells.

- Preventive Potential : The compound may serve as a preventive agent against pathologies mediated by mast cells due to its stabilizing action .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Concentration Range |

|---|---|---|

| Microbiome Diversity | Increased alpha diversity | Sodium bisulfite exposure |

| Microbial Activity | Decrease in ATP activity (24% - 46%) | Sodium bisulfite exposure |

| Mast Cell Activation | Inhibition of β-hexosaminidase release | 0.1 μM - 100 μM |

Case Study 1: Impact on Oral Microbiome

A study analyzed the effects of sodium bisulfite on eight saliva samples from ten individuals. The findings indicated significant changes in microbial composition and activity levels post-exposure, suggesting potential implications for oral health and food safety.

Case Study 2: Mast Cell Response

In a controlled laboratory setting, sodium bisulfite was tested for its ability to inhibit mast cell degranulation. Results demonstrated that it effectively reduced the activation induced by calcium ionophores, indicating a possible therapeutic role in allergic responses.

Research Findings

Research continues to explore the multifaceted roles of bisulfite ionophores:

- The interaction between bisulfite ions and cellular receptors has been highlighted as a critical area for understanding their therapeutic potential.

- Further investigations are needed to elucidate the precise molecular mechanisms behind these biological activities.

Q & A

Basic Research Questions

Q. What experimental steps are critical for synthesizing and validating bisulfite ionophores in methylation studies?

- Answer : Synthesis involves hydrolysis of precursor esters (e.g., t-p-butylcalix[4]arene ethyl ester) under controlled conditions. Validation requires spectroscopic techniques:

- FTIR : Confirm loss of ester carbonyl (C=O) peaks (~169 ppm) and emergence of carboxylic acid carbonyl signals.

- ¹³C-NMR : Absence of ethoxy methylene (δC ~61 ppm) and methyl (δC ~14 ppm) signals, replaced by carboxylic acid carbonyl (δC ~170 ppm) .

- Purity checks : Use HPLC or mass spectrometry (>95% purity recommended) .

Q. How can researchers optimize bisulfite treatment protocols to minimize DNA degradation during methylation analysis?

- Answer : Key parameters include:

- Reaction time/temperature : Standard protocols use 16–20 hours at 50–55°C for complete cytosine conversion while preserving DNA integrity .

- pH control : Maintain acidic conditions (pH ~5.0) to enhance bisulfite reactivity.

- Post-treatment cleanup : Use desalting columns or ethanol precipitation to remove residual bisulfite ions .

Q. What tools are recommended for aligning and quantifying bisulfite-converted DNA sequences?

- Answer :

- QUMA : Aligns raw bisulfite sequences to a reference genome, visualizes methylation patterns, and quantifies CpG methylation percentages. Supports FASTA/GenBank inputs and batch processing (≤400 sequences per run) .

- BSBolt : Handles large datasets (e.g., WGBS/RRBS) with BWA-based alignment and methylation calling. Includes quality control modules for trimming low-quality reads .

Advanced Research Questions

Q. How can discrepancies in ionophore activity measurements due to equilibration time be resolved?

- Answer : Ionophore-liposome interactions require equilibration (≥1 hour) to stabilize membrane incorporation. Immediate NMR analysis post-ionophore addition may yield curved kinetics plots, while delayed measurements or direct vesicle incorporation produce linear data. Standardize equilibration protocols to ensure reproducibility .

Q. What computational methods predict bisulfite ionophore binding affinities in methylation-sensitive protein interactions?

- Answer :

- Molecular docking : Use tools like AutoDock Vina to model ionophore interactions with methyl-CpG-binding domains (e.g., MBD2). Validate with binding energy scores (ΔG < -7 kcal/mol indicates strong affinity).

- Molecular dynamics (MD) : Simulate ionophore-protein complexes (20–50 ns) to assess conformational stability and hydrogen bonding patterns .

Q. How should researchers address contradictions in methylation data arising from subsampling bias?

- Answer : Follow analytical subsampling guidelines:

- Homogenization : Mechanically disrupt samples to ensure uniformity.

- Incremental sampling : Collect ≥3 replicates per batch to estimate variance.

- Error propagation : Report sFE (sampling and analytical error) using IHL factors .

Q. What strategies improve reproducibility in this compound studies when reporting results?

- Answer : Adhere to journal standards:

- Detailed methods : Specify ionophore synthesis steps, bisulfite treatment conditions, and software parameters (e.g., QUMA’s cutoff thresholds).

- Data sharing : Deposit raw NMR spectra, methylation counts, and docking coordinates in repositories like Zenodo or Figshare.

- Reagent validation : Include COA/SDS for commercial ionophores and cite synthesis protocols for custom compounds .

Methodological Validation and Troubleshooting

Q. Why might bisulfite sequencing fail to detect methylation in repetitive genomic regions?

- Answer : Repeat elements (e.g., LINE-1) often have high GC content, leading to PCR amplification bias. Mitigate by:

- Primer design : Use tools like MethPrimer to avoid CpG sites in primers.

- Deep sequencing : Increase coverage (≥30x) to resolve low-methylation regions .

Q. How can researchers validate the specificity of bisulfite ionophores for target ions in complex biological matrices?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.